molecular formula C5H3BrN4O B11890977 7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one

7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one

Cat. No.: B11890977
M. Wt: 215.01 g/mol
InChI Key: MEIXDFAFCCIQAH-UHFFFAOYSA-N
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Description

7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-5-bromoimidazole with cyanogen bromide in the presence of a base, leading to the formation of the desired triazinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one is unique due to its specific ring structure and the presence of both bromine and a ketone group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C5H3BrN4O

Molecular Weight

215.01 g/mol

IUPAC Name

7-bromo-3H-imidazo[5,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C5H3BrN4O/c6-5-7-1-3-4(11)8-2-9-10(3)5/h1-2H,(H,8,9,11)

InChI Key

MEIXDFAFCCIQAH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=O)NC=NN2C(=N1)Br

Origin of Product

United States

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